6-Iodobenzo[b]thiophen-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6INS |
|---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
6-iodo-1-benzothiophen-2-amine |
InChI |
InChI=1S/C8H6INS/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4H,10H2 |
InChI Key |
NQXKCWFBVRHSGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)SC(=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Iodobenzo B Thiophen 2 Amine and Its Derivatives
Strategic Retrosynthesis and Identification of Key Precursors
The synthesis of 6-iodobenzo[b]thiophen-2-amine can be approached through several retrosynthetic disconnections. These strategies inform the selection of appropriate starting materials and reaction pathways. A primary analysis suggests two main routes: the formation of the benzo[b]thiophene ring with the iodo and amine functionalities introduced at a later stage, or the construction of the ring from precursors already containing these or related groups.
Key retrosynthetic disconnections for this compound identify the following key precursors:
Benzo[b]thiophen-2-amine: This precursor allows for late-stage iodination at the C6 position.
6-Iodobenzo[b]thiophene: This intermediate can undergo amination at the C2 position.
Substituted Aryl Thioethers or Alkynes: Precursors such as ortho-alkynylthioanisoles or ortho-halovinylbenzenes can be cyclized to form the benzo[b]thiophene core. researchgate.netnih.gov For the target molecule, these precursors would ideally contain an iodine atom on the benzene (B151609) ring and a nitrogen-containing group (or a precursor like a nitro group) destined for the C2 position. For instance, a substituted 2-alkynylthioanisole can undergo electrophilic cyclization to form the desired scaffold. nih.gov
A common strategy involves the palladium/copper-catalyzed cross-coupling of o-iodothioanisoles with terminal alkynes, followed by an electrophilic cyclization step to create the 2,3-disubstituted benzo[b]thiophene ring. nih.gov This modular approach allows for diversification at multiple positions on the heterocyclic system. nih.gov
Cyclization Strategies
The formation of the benzo[b]thiophene nucleus is a critical step, and various cyclization methodologies have been developed to achieve this, including electrophilic, radical, and base-mediated pathways.
Electrophilic Cyclization Reactions
Electrophilic cyclization is a powerful and widely used method for synthesizing benzo[b]thiophene derivatives, often starting from o-alkynylthioanisoles. nih.gov This reaction involves the activation of the alkyne by an electrophile, followed by an intramolecular attack from the sulfur atom to close the ring. nih.gov
Molecular iodine (I₂) is a frequently employed electrophile in these reactions, which is particularly advantageous as it can concurrently install an iodine atom onto the newly formed ring. nih.govchim.it The reaction of o-alkynylthioanisoles with I₂ can lead to the formation of 3-iodobenzo[b]thiophenes under mild conditions. nih.gov This method is efficient and tolerates a wide range of functional groups. nih.gov Other iodinating reagents like N-iodosuccinimide (NIS) and iodine monochloride (ICl) have also been successfully used. nih.govresearchgate.net The choice of solvent and reaction conditions can influence the regioselectivity of the cyclization. nih.gov For example, the cyclization of certain substrates in protic solvents like methanol (B129727) or ethanol (B145695) can lead to 2-acylindoles, while reactions in acetonitrile (B52724) or dichloromethane (B109758) yield different products. nih.gov
| Electrophile | Substrate | Product | Reference |
| I₂ | o-Alkynylthioanisole | 3-Iodobenzo[b]thiophene (B1338381) | nih.gov |
| I₂ | Propargylic Alcohol Derivative | 3-Iodo-2-substituted-benzo[b]thiophene | chim.it |
| NIS | (Iodoethynyl)thioanisole | 2,3-Diiodobenzo[b]thiophene | rsc.org |
| PhSeBr | 3-Alkynylthiophene | Fused 4-Iodoselenophene[2,3-b]thiophene | researchgate.net |
| p-NO₂C₆H₄SCl | o-Alkynylthioanisole | Benzo[b]thiophene with thioaryl group | nih.gov |
Radical Cyclization Pathways
Radical cyclizations offer an alternative route to the benzo[b]thiophene core. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization. A common approach is the formation of an aryl radical from an o-bromoaryl precursor, which then attacks a sulfur-containing moiety to form the thiophene (B33073) ring. rsc.org
One reported method involves the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles. researchgate.netacs.org This protocol allows for direct, one-step access to 2-substituted-3-cyanobenzo[b]thiophenes. acs.org Another strategy is the copper-catalyzed domino synthesis of multi-substituted benzo[b]thiophenes from 2-iodophenyl ketones using xanthate as a sulfur source. rsc.orgrsc.org This method proceeds through a radical cyclization mechanism involving a metal-enolate complex. rsc.org
| Catalyst/Initiator | Precursor | Key Features | Reference |
| n-Bu₃SnCl / NaCNBH₃ | Ketene dithioacetal from o-bromoarylacetonitrile | Forms 2,3-substituted benzo[b]thiophenes via tandem radical attack on sulfur and C-S bond cleavage. | acs.org |
| Copper(I) | 2-Iodophenyl ketone and xanthate | Domino reaction involving C-S bond formation and radical cyclization. | rsc.orgrsc.org |
| Eosin (B541160) Y / Green Light | o-Methylthio-arenediazonium salt and alkyne | Photocatalytic radical annulation process yielding substituted benzo[b]thiophenes regioselectively. | organic-chemistry.org |
Base-Mediated Annulation Techniques
Base-mediated annulation represents another class of cyclization strategies for constructing the benzo[b]thiophene framework. These methods utilize a base to facilitate the ring-closing step.
A notable example is the base-mediated annulation of electrophilic 2-nitrobenzothiophenes with phenols or naphthols to synthesize benzothiophene-fused heteroacenes. acs.orgnih.govresearchgate.net The proposed mechanism involves the addition of the phenol, followed by intramolecular cyclization and subsequent elimination. acs.org While this specific reaction builds upon an existing benzothiophene (B83047), the principle of base-mediated ring formation is a key takeaway. acs.orgnih.govresearchgate.net
Another approach is the copper-catalyzed hydration and annulation of 2-fluorophenylacetylene derivatives. beilstein-journals.org In this process, a base such as sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) is used along with a copper(I) iodide catalyst to afford benzo[b]thiophene derivatives in moderate to good yields. beilstein-journals.org
| Catalyst / Base | Precursors | Product Type | Reference |
| Cs₂CO₃ | 2-Nitrobenzofurans/thiophenes and α,α-dicyanoalkenes | Dibenzoheterocyclic compounds | researchgate.net |
| KOH / CuI | 2-Fluorophenylacetylene derivatives | Substituted benzo[b]furans | beilstein-journals.org |
| Na₂S·9H₂O / CuI | 2-Fluorophenylacetylene derivatives | Substituted benzo[b]thiophenes | beilstein-journals.org |
Site-Selective Functionalization Approaches
When a pre-formed benzo[b]thiophene ring is used as the starting material, the key challenge lies in the selective introduction of the iodo and amine groups at the C6 and C2 positions, respectively.
Direct Iodination Methods and Reagents
Direct C-H iodination of the benzo[b]thiophene ring system is a viable strategy for installing the iodine atom. The regioselectivity of electrophilic substitution on the benzo[b]thiophene core is highly dependent on the existing substituents. The C3 position is generally the most reactive towards electrophiles, followed by the C2 position. clockss.org
To achieve iodination at the C6 position, the directing effects of substituents must be leveraged. An electron-withdrawing group at the C3 position can favor electrophilic substitution at the C6 position. clockss.org Alternatively, indirect methods can be employed, such as a sequence of nitration, reduction to an amine, diazotization, and finally a Sandmeyer-type reaction to introduce iodine. clockss.org Direct iodination of the C6 position is challenging but can be achieved in specific cases. clockss.org For instance, the iodination of 1-benzothiophene-2-carboxylic acid with iodine and an oxidizing agent is directed to the 5-position by the electron-withdrawing carboxylic acid group. A similar directing effect could be envisioned for achieving C6 iodination with appropriately substituted precursors.
| Reagent System | Substrate | Position Iodinated | Key Factor | Reference |
| I₂ / Oxidizing Agent | 1-Benzothiophene-2-carboxylic acid | C5 | Directing effect of COOH group. | |
| I₂ | 2-Benzothiophenyllithium (from deprotonation with LDA) | C2 | Directed lithiation. | nih.govrsc.org |
| NIS / 4-Toluenesulfonic acid | Thiophene derivatives | Various | Acid-activated NIS. | researchgate.net |
| I₂ / NaIO₄ in H₂SO₄ | Deactivated Arenes | Various | Highly oxidative conditions. | researchgate.net |
Amination Reactions at the Thiophene Moiety
Introducing an amine group at the C2 position of the 6-iodobenzo[b]thiophene scaffold can be accomplished through several synthetic transformations. A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of a C-N bond between a halo-substituted benzo[b]thiophene (e.g., 2-bromo-6-iodobenzo[b]thiophene) and an amine. nih.govrsc.org
Another strategy involves the introduction of a nitro group at the C2 position, followed by its chemical reduction to the desired amine. The synthesis of 6-bromobenzo[b]thiophen-2-amine (B2616136) has been reported via the reduction of a 6-bromo-2-nitrobenzo[b]thiophene precursor, demonstrating the viability of this approach. smolecule.com Similarly, the synthesis of 6-aminobenzo[b]thiophene 1,1-dioxide involves the reduction of a nitro group at the C6 position using iron powder and ammonium (B1175870) chloride. acs.org These examples highlight that the nitro-to-amine reduction is a robust method for installing amino groups on the benzo[b]thiophene ring.
Multi-Component Reactions for Scaffold Assembly
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecular architectures in a single step from three or more starting materials. d-nb.inforesearchgate.net These reactions are characterized by high atom economy, reduced reaction times, and simplified purification processes. researchgate.net While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs can be applied to construct the core benzo[b]thiophene ring system, which can then be further functionalized.
For instance, a three-component reaction involving an appropriately substituted o-halobenzonitrile, a sulfur source, and a third component could potentially assemble the benzo[b]thiophene scaffold. Subsequent iodination and amination steps would then yield the target molecule. The development of novel MCRs remains an active area of research, and designing a convergent one-pot synthesis for this compound using this approach is a viable and attractive strategy.
Advanced Catalytic Syntheses
Modern catalytic methods offer precise control over reactivity and selectivity, enabling the efficient synthesis of complex molecules like this compound. These approaches often involve transition metals, organocatalysts, or unconventional activation methods like photoredox and electrochemical catalysis.
Transition Metal-Catalyzed Routes
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocyclic compounds. researchgate.netdokumen.pub Palladium-catalyzed cross-coupling reactions and C-H functionalization are key strategies for constructing and modifying the benzo[b]thiophene core. researchgate.netresearchgate.net
A direct and efficient synthesis of various 2-aminobenzo[b]thiophenes has been achieved through a palladium-catalyzed reaction using the readily available and odorless sodium thiosulfate (B1220275) (Na2S2O3) as the sulfur source. acs.org This method involves the coupling of o-haloanilines with a suitable alkyne, followed by cyclization. To obtain the 6-iodo derivative, an o-haloaniline bearing an iodine atom at the para-position to the amino group would be the logical starting material.
Furthermore, palladium-catalyzed C-H functionalization offers a powerful tool for the direct introduction of substituents onto the benzo[b]thiophene ring, reducing the need for pre-functionalized starting materials. rsc.org For example, the direct β-arylation of benzo[b]thiophenes has been accomplished at room temperature using aryl iodides. nih.gov While this specific example focuses on C-3 arylation, the development of regioselective C-H iodination at the 6-position catalyzed by a transition metal could provide a streamlined route to 6-iodobenzo[b]thiophene precursors.
The table below summarizes some palladium-catalyzed reactions relevant to the synthesis of benzo[b]thiophene derivatives.
| Catalyst/Reagents | Reaction Type | Product | Yield (%) | Reference |
| Pd(dppf)Cl2, dppf, Na2S2O3 | C-S bond formation/cyclization | 2-Aminobenzo[b]thiophenes | Varies | acs.org |
| Pd2(dba)3·CHCl3, Ag2CO3 | Direct C-3 arylation | 3-Arylbenzo[b]thiophenes | up to 92 | nih.gov |
| Pd(OAc)2, Ligand | C-H/C-S coupling | Dibenzothiophenes | Varies | nih.gov |
| PdCl2(PPh3)2, CuI, Et3N | Sonogashira coupling | 2-(Alkynyl)thioanisoles | Varies | nih.gov |
| Pd(OAc)2, P(p-C6H4OMe)3 | Direct C-4 arylation | 4-Arylthiophenes | Varies | nih.gov |
Metal-Free and Organocatalytic Syntheses
In recent years, there has been a significant push towards developing metal-free and organocatalytic synthetic methods to avoid the cost and potential toxicity associated with transition metals. chim.itmdpi.com These approaches often rely on the use of small organic molecules as catalysts or employ reagents that promote cyclization through different mechanisms.
One notable metal-free approach involves the electrophilic cyclization of 2-(1-alkynyl)thioanisoles. chim.it This reaction can be initiated by various electrophiles, including molecular iodine (I2), to directly install an iodine atom at the 3-position of the benzo[b]thiophene ring. chim.itnih.gov To synthesize a 6-iodo derivative, one would start with a thioanisole (B89551) precursor already containing an iodine atom at the desired position on the benzene ring.
Organocatalysis has also been successfully applied to the synthesis of chiral benzo[b]thiophene derivatives. For instance, a quinine-derived bifunctional thiourea (B124793) has been used to catalyze the asymmetric [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamides with 2-alkynyl cycloenones, affording polycyclic benzo[b]thiophene derivatives with high enantioselectivity. rsc.orgresearchgate.net This demonstrates the potential of organocatalysis to control the stereochemistry of reactions involving benzo[b]thiophene scaffolds.
Photoredox Catalysis in Synthesis
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. dntb.gov.uaresearchgate.net This methodology has been successfully applied to the synthesis of substituted benzo[b]thiophenes.
A notable example is the photocatalytic reaction of o-methylthio-arenediazonium salts with alkynes, which yields substituted benzo[b]thiophenes regioselectively. acs.orgorganic-chemistry.orgacs.org The reaction is initiated by green light irradiation of an organic dye, such as eosin Y, which acts as the photoredox catalyst. acs.orgorganic-chemistry.orgacs.org This process avoids the use of transition metals and high temperatures. acs.orgorganic-chemistry.org To access a 6-iodo derivative, a diazonium salt with an iodine substituent at the appropriate position would be required.
The table below highlights key aspects of photoredox-catalyzed synthesis of benzo[b]thiophenes.
| Photocatalyst | Reactants | Conditions | Key Feature | Reference |
| Eosin Y | o-Methylthio-arenediazonium salts, alkynes | Green light, ambient temperature | Metal-free, regioselective radical annulation | acs.orgorganic-chemistry.org |
| Eosin Y | Phenylethenethiol | Visible light, air atmosphere | Transition-metal-free, intramolecular C-S bond formation | dntb.gov.uaresearchgate.net |
Electrochemical Synthesis Methodologies
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods by using electricity to drive chemical reactions, often avoiding the need for stoichiometric oxidants or reductants. rsc.orgnih.govrsc.orgresearchgate.net This approach has been applied to the synthesis of benzo[b]thiophene derivatives.
An electrochemical method for the synthesis of benzo[b]thiophene-1,1-dioxides has been developed through the reaction of sulfonhydrazides with internal alkynes. rsc.orgnih.govrsc.orgresearchgate.net This reaction proceeds at room temperature in an undivided cell using constant current electrolysis. rsc.org The protocol is notable for its tolerance of various functional groups and its avoidance of transition metal catalysts and chemical oxidants. rsc.org While this specific method yields the dioxide derivative, it demonstrates the feasibility of employing electrochemistry to construct the core benzo[b]thiophene ring, which could potentially be adapted for the synthesis of this compound.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact and enhance sustainability. researchgate.netmdpi.com Several of the methodologies discussed above align with these principles.
Atom Economy: Multi-component reactions inherently possess high atom economy by incorporating most of the atoms from the starting materials into the final product. researchgate.net
Use of Safer Solvents and Reagents: Metal-free and organocatalytic syntheses reduce the reliance on potentially toxic and expensive heavy metals. chim.itmdpi.com The use of water as a solvent in some protocols is a significant step towards greener chemistry. researchgate.net
Energy Efficiency: Photoredox catalysis and electrochemical synthesis often proceed under mild conditions, such as ambient temperature and pressure, reducing energy consumption compared to traditional methods that may require high temperatures. acs.orgorganic-chemistry.orgrsc.org
Catalysis: The use of catalytic amounts of reagents, as seen in transition metal, organo-, and photoredox catalysis, is a cornerstone of green chemistry, minimizing waste generation. researchgate.netrsc.orgacs.org
The development of synthetic routes to this compound that are not only efficient and high-yielding but also environmentally benign is a continuing goal in organic synthesis.
Chemical Reactivity and Transformation Pathways of 6 Iodobenzo B Thiophen 2 Amine
Reactivity of the Amino Group
The primary amino group attached to the C2 position of the benzo[b]thiophene core is a potent nucleophile and a key handle for various chemical transformations. Its reactivity is characteristic of aromatic amines, allowing for acylation, alkylation, condensation, and diazotization reactions.
Nucleophilic Acylation and Alkylation Reactions
The nucleophilic character of the 2-amino group facilitates reactions with a variety of electrophiles, such as acyl chlorides, anhydrides, and alkyl halides, to form the corresponding amides and alkylated amines. These reactions are fundamental for introducing diverse functional groups and building molecular complexity.
Acylation reactions, typically forming amides, are common transformations for primary amines. For instance, the amino group can react with carboxylic acids or their derivatives to yield amide products. smolecule.com Similarly, alkylation can introduce alkyl substituents onto the nitrogen atom. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a powerful method for forming C-N bonds and can be applied to synthesize N-aryl derivatives from amino-thiophenes. rsc.orgresearchgate.net
Table 1: Representative Acylation and Alkylation Reactions of the Amino Group This table is illustrative of the expected reactivity. Specific examples for 6-Iodobenzo[b]thiophen-2-amine may vary based on reaction conditions.
| Reaction Type | Electrophile | Product Type | General Conditions |
|---|---|---|---|
| Acylation | Acetyl Chloride | N-acetyl amide | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent |
| Acylation | Benzoic Anhydride | N-benzoyl amide | Base, Aprotic Solvent |
| Alkylation | Methyl Iodide | N-methylated amine | Base (e.g., K₂CO₃), Polar Solvent |
Condensation Reactions and Heterocycle Formation (e.g., Imines)
The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). smolecule.com This reversible reaction is typically catalyzed by acid or base and involves the elimination of a water molecule. The resulting imines are themselves versatile intermediates that can be reduced to secondary amines or used in the synthesis of various heterocyclic systems.
Furthermore, the 2-aminobenzo[b]thiophene scaffold is a precursor for the synthesis of fused heterocyclic systems. For example, reactions with appropriate bifunctional reagents can lead to the formation of annulated structures like thieno[2,3-d]pyrimidines, which are of interest in medicinal chemistry.
Diazotization and Subsequent Transformations
The 2-amino group can be converted into a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures (0–5°C). scribd.com This diazotization process transforms the amino group into an excellent leaving group (N₂), which can then be substituted by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. scribd.com
This pathway provides access to a broad scope of 2-substituted benzo[b]thiophenes that might be difficult to synthesize directly. For example, the diazonium group can be replaced by halides (–F, –Cl, –Br, –I), a cyano group (–CN), a hydroxyl group (–OH), or a hydrogen atom (deamination). Azo coupling reactions with activated aromatic compounds like phenols can also occur, leading to the formation of azo dyes. scribd.comrsc.org The preparation of iodo derivatives of benzo[b]thiophenes can be achieved through an indirect process involving nitration, reduction to the amine, and a subsequent diazotization-iodination sequence. clockss.org
Reactivity of the Aryl Iodide Moiety (C6-I Bond)
The carbon-iodine bond at the C6-position is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. Aryl iodides are particularly reactive substrates in these transformations due to the relatively weak C-I bond.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Stille)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing complex molecular architectures. rsc.orgwikipedia.org The aryl iodide of this compound is an ideal electrophilic partner for these reactions.
Suzuki Reaction : This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used to form new carbon-carbon bonds, particularly for creating biaryl structures. wikipedia.orgresearchgate.net The reaction is valued for its mild conditions and the commercial availability of a vast array of boronic acids. wikipedia.org
Heck Reaction : The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.org The reaction requires a palladium catalyst and a base. wikipedia.org This method allows for the introduction of vinyl groups onto the benzo[b]thiophene core. nih.gov
Sonogashira Reaction : This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. organic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.gov The Sonogashira coupling is a highly reliable method for synthesizing aryl-alkyne structures and is crucial in the synthesis of natural products and functional materials. researchgate.netresearchgate.net Palladium-catalyzed coupling of 3-iodobenzo[b]thiophene (B1338381) with terminal acetylenes has been shown to proceed smoothly. tandfonline.com
Stille Reaction : The Stille reaction couples the aryl iodide with an organotin compound (organostannane). wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. uwindsor.ca The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org
Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C6-Iodo Position Data compiled from general knowledge of cross-coupling reactions on iodo-arenes and related benzo[b]thiophene systems. wikipedia.orgwikipedia.orgnih.govorganic-chemistry.orgnih.govwikipedia.org
| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |
|---|---|---|---|---|
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Na₂CO₃, Cs₂CO₃ | 6-Arylbenzo[b]thiophen-2-amine |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, Na₂CO₃ | 6-Vinylbenzo[b]thiophen-2-amine |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | 6-Alkynylbenzo[b]thiophen-2-amine |
Nucleophilic Aromatic Substitution (SₙAr) Pathways
Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. libretexts.org Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds via a two-step addition-elimination sequence, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net
For SₙAr to occur readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho and/or para to the leaving group. libretexts.org In this compound, the ring system is not strongly activated in this classical sense. However, nucleophilic displacement of halogens from the benzo[b]thiophene ring is possible, especially with potent nucleophiles or under forcing conditions. smolecule.com The greater reactivity of the C-I bond compared to C-Br or C-Cl bonds makes iodide the best leaving group among the halogens for this type of transformation. Therefore, reactions with strong nucleophiles like amines, alkoxides, or thiolates could potentially lead to substitution at the C6 position.
Lithium-Halogen Exchange and Subsequent Electrophilic Quenching
The carbon-iodine bond at the 6-position of the benzo[b]thiophene ring system is susceptible to lithium-halogen exchange, a fundamental reaction for creating a new carbon-carbon or carbon-heteroatom bond. This transformation is typically achieved by treating this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgharvard.edu The reaction proceeds rapidly due to the high reactivity of organolithium reagents and the favorable nature of iodine as a leaving group in this exchange. wikipedia.org The exchange rate for halogens follows the trend I > Br > Cl. wikipedia.org
This process converts the relatively inert C-I bond into a highly reactive C-Li bond, generating the potent nucleophile, 2-amino-benzo[b]thiophen-6-yl-lithium. This organolithium intermediate is not isolated but is immediately "quenched" in situ by the addition of an electrophile. This two-step sequence allows for the regioselective introduction of a wide variety of functional groups at the C-6 position. While direct experimental data for this compound is limited, the principles are well-established for a vast range of aryl halides, including other substituted benzothiophenes. harvard.edubaranlab.org
The subsequent electrophilic quench is a versatile method for functionalization. The choice of electrophile determines the nature of the newly introduced substituent.
Table 1: Potential Electrophilic Quenching Reactions of 2-Amino-benzo[b]thiophen-6-yl-lithium
| Electrophile | Reagent Example | Resulting Functional Group at C-6 |
|---|---|---|
| Aldehyde/Ketone | Acetone, Benzaldehyde | Secondary/Tertiary Alcohol |
| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid |
| Ester | Ethyl chloroformate | Ester |
| Alkyl Halide | Methyl iodide | Alkyl group (e.g., Methyl) |
| Disulfide | Dimethyl disulfide | Methylthio group |
| Borate Ester | Trimethyl borate | Boronic acid (after hydrolysis) |
Formation of Organometallic Reagents (e.g., Grignard, Organolithium)
The formation of organometallic reagents from this compound is a key strategy for activating the C-6 position for subsequent synthetic transformations.
Organolithium Reagents: As detailed in the previous section (3.2.3), the primary method for generating the organolithium derivative is through lithium-halogen exchange. wikipedia.org This reaction is highly efficient for aryl iodides. wikipedia.orgharvard.edu The resulting 2-amino-benzo[b]thiophen-6-yl-lithium is a powerful nucleophile and a strong base, making it a versatile intermediate in organic synthesis. The presence of the amino group at C-2 may influence the reactivity and stability of the organolithium species, potentially through chelation or electronic effects.
Grignard Reagents: The corresponding Grignard reagent, 2-amino-benzo[b]thiophen-6-yl-magnesium iodide, can be prepared by the reaction of this compound with magnesium metal. wikipedia.orgsavemyexams.com This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or THF, which stabilizes the resulting organomagnesium compound. wikipedia.orgleah4sci.com The formation of Grignard reagents often requires activation of the magnesium surface, which can be achieved using activating agents like iodine or 1,2-dibromoethane. wikipedia.org
Compared to organolithium reagents, Grignard reagents are generally less basic and less reactive, which can sometimes offer advantages in terms of chemoselectivity. They are excellent nucleophiles for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters. savemyexams.comleah4sci.com The use of iPrMgCl·LiCl has been shown to be particularly effective for halogen-magnesium exchange with functionalized and less activated aryl bromides and iodides, proceeding under mild conditions and tolerating a wide range of functional groups. clockss.org
Table 2: Comparison of Organometallic Reagents from this compound
| Reagent Type | Method of Formation | Typical Reagents | Key Characteristics |
|---|---|---|---|
| Organolithium | Lithium-Halogen Exchange | n-BuLi, sec-BuLi, t-BuLi | Highly reactive, strong base, fast formation at low temp. wikipedia.org |
| Grignard | Oxidative Insertion | Mg metal, iPrMgCl·LiCl | Moderately reactive, strong nucleophile, less basic than organolithiums. wikipedia.orgclockss.org |
Electrophilic Aromatic Substitution on the Benzothiophene (B83047) Ring System
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems. In this compound, the regiochemical outcome of such a reaction is dictated by the combined electronic effects of the fused ring system and its two substituents: the activating amino group and the deactivating iodo group.
For the parent benzo[b]thiophene, electrophilic attack occurs preferentially on the electron-rich thiophene (B33073) ring rather than the benzene (B151609) ring. researchgate.net The favored position of attack is C-3 (the β-position), followed by C-2 (the α-position). researchgate.net
Regioselectivity and Directing Effects of Substituents
The regioselectivity of electrophilic substitution on this compound is a complex interplay of the directing effects of the existing substituents.
2-Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system via resonance. vanderbilt.edu In the context of the benzo[b]thiophene core, this strongly directs incoming electrophiles to the C-3 position, which is ortho to the amino group. This effect reinforces the inherent reactivity of the C-3 position of the benzothiophene nucleus. researchgate.net
6-Iodo Group (-I): Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect, which lowers the nucleophilicity of the aromatic ring. libretexts.org However, they are ortho, para-directors because their lone pairs can stabilize the cationic Wheland intermediate through resonance. researchgate.netlibretexts.org The iodo group at C-6 would therefore direct incoming electrophiles to the C-5 and C-7 positions of the benzene ring.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Typical Reagent | Predicted Major Product | Rationale |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-6-iodobenzo[b]thiophen-2-amine | Strong activation and directing effect of the 2-amino group to the C-3 position. researchgate.netvanderbilt.edu |
| Halogenation | Br₂/FeBr₃ | 3-Bromo-6-iodobenzo[b]thiophen-2-amine | Strong activation and directing effect of the 2-amino group to the C-3 position. researchgate.netvanderbilt.edu |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 3-Acyl-6-iodobenzo[b]thiophen-2-amine | Strong activation and directing effect of the 2-amino group to the C-3 position. researchgate.net |
Oxidative Transformations
The this compound molecule possesses several sites susceptible to oxidative transformations, including the electron-rich aromatic system, the amino group, and the sulfur atom. The choice of oxidant and reaction conditions determines the outcome of the transformation.
Hypervalent Iodine Reagent Applications
Hypervalent iodine reagents are versatile, environmentally benign oxidizing agents that operate under mild conditions. organic-chemistry.orgthieme-connect.de Common examples include (diacetoxyiodo)benzene (B116549) (PIDA), phenyliodine(III) bis(trifluoroacetate) (PIFA), and 2-iodylphenol ethers. organic-chemistry.org While specific applications with this compound are not extensively documented, the known reactivity of these reagents allows for the prediction of several potential transformations. nih.gov
The amino group is a likely target for oxidation. Hypervalent iodine reagents are known to mediate Hofmann-type rearrangements and can be used in the synthesis of carbamates or amides. organic-chemistry.org Oxidative coupling reactions to form azo compounds are also plausible.
Furthermore, the benzothiophene ring itself can be a substrate. Hypervalent iodine reagents are used in various cyclization and functionalization reactions. thieme-connect.de For instance, in combination with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), hypervalent iodine compounds can catalytically oxidize alcohols, a transformation that could be relevant to derivatives of the target molecule. beilstein-journals.org The iodine atom at the 6-position could also be oxidized to a hypervalent iodine(III) species itself, such as a (diacetoxyiodo) group, by treatment with reagents like sodium perborate (B1237305) or m-chloroperoxybenzoic acid in acetic acid. organic-chemistry.org This would create a new hypervalent iodine reagent capable of further synthetic utility.
Table 4: Potential Applications of Hypervalent Iodine Reagents
| Hypervalent Iodine Reagent | Potential Transformation on this compound |
|---|---|
| (Diacetoxyiodo)benzene (PIDA) | Oxidation of the amino group, potential for oxidative coupling or rearrangement. organic-chemistry.org |
| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Oxidative cyclization of derivatives, Hofmann-type rearrangements. organic-chemistry.org |
| Oxone/Aryl Iodide | In situ generation of a hypervalent iodine species for various oxidations. organic-chemistry.org |
| ***m*-CPBA/Acetic Acid** | Oxidation of the 6-iodo group to a 6-[(diacetoxy)iodo] group. organic-chemistry.org |
Radical Reactions and Bond Cleavage Studies
The study of radical reactions and bond cleavage provides insight into the stability and alternative reactivity patterns of this compound.
The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds and significantly weaker than the C-H, C-S, or C-N bonds within the molecule. wikipedia.org This makes it the most likely site for homolytic cleavage to initiate radical reactions. Aryl radicals can be generated from aryl iodides through various methods, including photochemically, electrochemically, or using radical initiators. nih.govpku.edu.cnrsc.org
Once formed, the 2-amino-benzo[b]thiophen-6-yl radical is a highly reactive intermediate. It can participate in a range of transformations, such as:
Hydrogen Abstraction: Reaction with a hydrogen atom donor to yield 2-aminobenzo[b]thiophene.
Intermolecular Addition: Addition to alkenes or other unsaturated systems to form new C-C bonds. bohrium.comchemrxiv.org
Cyclization: Intramolecular addition to a suitably positioned π-system within a derivative of the molecule. rsc.orgchemrxiv.org
Studies on the cleavage of C-I bonds on metal surfaces have shown that the transition state is sensitive to the electronic nature of the substituents on the aryl ring. cmu.edu While not a free-radical process in the classical sense, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) also rely on the facile cleavage of the C-I bond during the oxidative addition step to the metal catalyst (e.g., Palladium(0)). rsc.org The high reactivity of aryl iodides in these reactions underscores the lability of the C-I bond.
Theoretical and Computational Investigations of 6 Iodobenzo B Thiophen 2 Amine
Quantum Chemical Characterization (DFT, Molecular Orbital Analysis)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are pivotal in characterizing the electronic structure of 6-Iodobenzo[b]thiophen-2-amine. The benzothiophene (B83047) scaffold is an electron-rich heterocyclic system, and its electronic properties are significantly modulated by the substituents at the 2- and 6-positions.
The electronic structure is defined by the extensive conjugation across the fused ring system. smolecule.com The sulfur heteroatom plays a crucial role, contributing to the aromatic π-system through its lone pair electrons, which enhances π-electron delocalization. smolecule.com The amino group (-NH₂) at the 2-position is a strong electron-donating group through resonance, further increasing the electron density of the thiophene (B33073) ring. Conversely, the iodine atom at the 6-position is electron-withdrawing through its inductive effect. smolecule.com
Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO is typically localized over the electron-rich regions of the molecule, primarily the benzothiophene ring system and the amino group, indicating these are the likely sites for electrophilic attack. The LUMO is distributed across the aromatic system, representing the regions susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com DFT studies on analogous benzothiophenes show that substituents significantly alter this gap. researchgate.net
Table 1: Predicted Electronic Properties of this compound based on Analogous Systems
| Property | Predicted Characteristic | Influencing Factors |
|---|---|---|
| HOMO Energy | Relatively High | Electron-donating -NH₂ group; π-system of the benzothiophene core. researchgate.net |
| LUMO Energy | Relatively Low | Electron-withdrawing -I atom; extended conjugation. smolecule.com |
| HOMO-LUMO Gap (ΔE) | Moderate | Opposing electronic effects of -NH₂ and -I substituents. mdpi.com |
| Dipole Moment | Significant | Contribution from polar C-I, C-S, and C-N bonds. |
| Molecular Electrostatic Potential (MEP) | Negative potential around the -NH₂ group and S atom; Positive potential around the amine hydrogens. | Indicates sites for electrophilic and nucleophilic interactions respectively. nih.gov |
This table is generated based on theoretical principles and data from analogous compounds. Specific calculated values for this compound are not available in the provided search results.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements of a molecule and their relative stabilities. For this compound, the core benzothiophene ring is largely planar. The primary conformational flexibility arises from the rotation of the amino group around the C2-N bond. Computational studies on related 2-aminobenzothiophenes suggest that the molecule exists preferentially in the amino form rather than its tautomeric imino form. researchgate.net
Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time. uregina.ca By simulating the molecule's movement in a solvent environment, MD can provide insights into its conformational preferences, flexibility, and interactions with solvent molecules. nih.gov Such simulations would be crucial for understanding how the molecule behaves in a biological context, for example, when approaching a receptor binding site. While specific MD studies on this compound are not documented in the provided results, the methodology has been applied to understand reaction intermediates and conformational stability in other amine and heterocyclic systems. uregina.ca
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone. nih.gov For this compound, this could involve modeling reactions such as electrophilic aromatic substitution on the benzothiophene ring or cross-coupling reactions at the C-I bond.
To understand a reaction's feasibility and rate, chemists compute the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
For instance, in a potential electrophilic substitution reaction, DFT calculations would be used to locate the transition state for the attack of an electrophile at various positions on the ring (e.g., C3, C4, C7). By comparing the activation energies (the energy difference between the reactant and the TS), one can predict the most favorable reaction pathway. nih.gov The analysis of the imaginary frequency of the TS confirms that it is a true saddle point connecting the reactant and product.
Computational chemistry excels at predicting the chemo- and regioselectivity of reactions. In this compound, several reactive sites exist: the amino group, the C-I bond, and various positions on the aromatic ring.
Regioselectivity in electrophilic aromatic substitution is predicted by analyzing the distribution of electron density in the molecule. Calculated parameters like Mulliken atomic charges, natural bond orbital (NBO) analysis, and the locations of the HOMO can pinpoint the most nucleophilic carbon atom, which is the most likely site of attack. researchgate.netnih.gov The interplay between the activating amino group and the deactivating iodo group would determine the ultimate regiochemical outcome.
Chemoselectivity , such as whether a reaction occurs at the C-I bond (e.g., Suzuki coupling) or on the amine group (e.g., acylation), can be predicted by modeling the respective reaction pathways and comparing their activation barriers. Computational studies on the Suzuki-Miyaura reaction of related bromo-heterocycles have successfully modeled the catalytic cycle to understand reactivity. mdpi.com
Structure-Reactivity and Structure-Property Relationship Studies (Theoretical Aspects)
Theoretical studies can establish clear relationships between the molecular structure of this compound and its resulting reactivity and properties. The presence and position of the iodo and amino substituents are paramount.
Table 2: Theoretical Structure-Reactivity and Structure-Property Relationships
| Structural Feature | Predicted Effect on Reactivity/Property | Rationale |
|---|---|---|
| Amino Group at C2 | Increases nucleophilicity of the thiophene ring; acts as a hydrogen bond donor. | The nitrogen lone pair donates electron density into the ring via resonance, activating it towards electrophiles. smolecule.com |
| Iodine Atom at C6 | Provides a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). | The C-I bond is relatively weak and susceptible to oxidative addition by transition metal catalysts. |
| Iodine Atom at C6 | Deactivates the benzene (B151609) ring towards electrophilic substitution via induction. | Iodine is an electronegative halogen that withdraws electron density through the sigma framework. smolecule.com |
| Benzothiophene Core | Confers aromaticity and planarity; participates in π-stacking interactions. | The fused aromatic system provides significant resonance stabilization. smolecule.com |
These theoretical relationships are crucial for designing new molecules with desired properties. For example, understanding the electronic effect of the iodine substituent helps in predicting its influence on the biological activity of the molecule, as electron-withdrawing groups can significantly alter interactions with biological targets. nih.gov
Intermolecular Interactions and Packing Arrangements (Computational Insights)
The way molecules of this compound interact with each other governs its solid-state properties, such as crystal structure, melting point, and solubility. Computational methods can predict and analyze these interactions.
The planar benzothiophene core is expected to facilitate significant π-π stacking arrangements in the crystal lattice, a common feature for aromatic and heteroaromatic compounds. smolecule.com Furthermore, the amino group is a potent hydrogen bond donor, leading to the formation of strong intermolecular N-H···N or N-H···S hydrogen bonds. These interactions create a robust network that stabilizes the crystal structure. researchgate.net Halogen bonding involving the iodine atom is also a possibility.
Applications of 6 Iodobenzo B Thiophen 2 Amine As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Fused Heterocyclic Systems
The benzo[b]thiophene core is a prominent scaffold in a vast number of natural and synthetic compounds. researchgate.net Consequently, derivatives of aminobenzo[b]thiophene are recognized as important intermediates for the synthesis of a variety of valuable fused heterocyclic compounds. researchgate.net The presence of both an amino group and a halogen on the 6-Iodobenzo[b]thiophen-2-amine molecule provides multiple reaction sites for the construction of more elaborate polycyclic structures.
The amino group at the 2-position can readily participate in cyclization reactions, such as those forming pyrimidine (B1678525) or thiazole (B1198619) rings fused to the benzothiophene (B83047) core. For instance, 3-amino-2-mercapto-5,6,7,8-tetrahydro worldscientific.combenzothieno[2,3-d]pyrimidin-4(3H)-one has been used as a starting material to synthesize various fused heterocyclic systems. nih.gov While this example involves a saturated benzo[b]thiophene, the principle of using the amino group for further annulation is directly applicable.
The iodine atom at the 6-position is a key functional group for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. tandfonline.com This allows for the fusion of additional aromatic or heteroaromatic rings onto the benzo[b]thiophene backbone. A general strategy for creating fused systems involves the initial functionalization of the amino group, followed by a cyclization reaction that utilizes the iodine atom. For example, a common route to benzo[b]thiophene-fused heterocycles involves the reaction of an amine with a bromo-substituted benzothiophene to generate a precursor for subsequent cyclization. ccspublishing.org.cn The iodo-substituent on this compound would be even more reactive in such coupling reactions.
Recent advances have highlighted various strategies for synthesizing benzo[b]thiophene-fused polycyclic derivatives, often starting from functionalized benzo[b]thiophenes. ccspublishing.org.cn These methods include intramolecular cyclizations and transition metal-catalyzed annulations. The dual functionality of this compound makes it an ideal candidate for these synthetic strategies, enabling the construction of novel and complex heterocyclic frameworks with potential applications in medicinal chemistry and materials science. researchgate.net
A representative, though not exhaustive, table of potential fused heterocyclic systems derivable from this compound is presented below.
| Fused System | Potential Synthetic Strategy |
| Thieno[2,3-g]indoles | Fischer indole (B1671886) synthesis from a hydrazine (B178648) derivative of the amine, or palladium-catalyzed N-arylation followed by cyclization. |
| Benzothieno[2,3-d]pyrimidines | Condensation of the amino group with a suitable three-carbon electrophile. |
| Benzothieno[3,2-b]pyridines | Friedländer annulation or related condensation reactions of the amino group. |
| Naphtho[2,1-b]thiophenes | Suzuki or Stille coupling at the 6-iodo position followed by intramolecular cyclization. tandfonline.com |
Scaffold for Design in Chemical Biology (Focus on Molecular Probes and Target Identification, not Clinical)
The benzo[b]thiophene scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous bioactive compounds. researchgate.net As a derivative, this compound serves as a valuable scaffold for the design of molecular probes and tools for target identification in chemical biology research. The core structure provides a rigid framework that can be systematically modified to explore interactions with biological macromolecules.
The amino group at the 2-position offers a convenient handle for the attachment of various functionalities, such as fluorophores, affinity tags (e.g., biotin), or photoreactive groups for covalent labeling of target proteins. The iodine atom at the 6-position can be utilized in cross-coupling reactions to introduce diverse substituents that can modulate the binding affinity and selectivity of the molecule. For instance, the introduction of different aryl or alkyl groups can systematically probe the steric and electronic requirements of a binding pocket.
Furthermore, the iodine atom itself can be a valuable feature in a molecular probe. Its relatively large size and polarizability can influence binding interactions. In some contexts, iodinated aromatic compounds have been used in structural biology to aid in the phasing of X-ray diffraction data of protein-ligand complexes, thereby facilitating the determination of the three-dimensional structure of the binding site. While not a direct application in live-cell imaging, this highlights the utility of the iodo-substituent in understanding molecular recognition.
The design of bioactive scaffolds based on this compound follows several key principles aimed at maximizing the potential for biological activity and target engagement. These principles are derived from broader strategies in medicinal chemistry and natural product-inspired drug discovery. nih.govmdpi.com
Structural Rigidity and Three-Dimensionality: The fused bicyclic nature of the benzo[b]thiophene core provides a rigid and planar scaffold. This reduces the entropic penalty upon binding to a target and presents substituents in well-defined spatial orientations. The introduction of non-planar groups via the amino or iodo functionalities can increase the three-dimensional character of the molecule, which is often associated with improved selectivity and bioactivity. researchgate.net
Strategic Placement of Functional Groups: The amino and iodo groups are positioned to allow for systematic exploration of chemical space. The amino group acts as a hydrogen bond donor and a site for derivatization, while the iodine atom serves as a versatile handle for cross-coupling reactions. This allows for the creation of libraries of compounds with diverse substituents at specific positions to probe interactions with a biological target. nih.gov
Bioisosteric Replacement: The benzothiophene ring system itself is a bioisostere of other aromatic systems like indole or naphthalene, which are common in bioactive molecules. This allows for the exploration of novel chemical space while retaining key binding interactions. The amino and iodo groups can also be replaced with other functional groups to modulate activity and properties.
By applying these design principles, researchers can leverage the this compound scaffold to develop sophisticated molecular tools for investigating biological systems, identifying new drug targets, and elucidating mechanisms of action, all within a non-clinical research context.
Role in Ligand Design for Organometallic Catalysis
The structural features of this compound make it an intriguing candidate for the design of novel ligands for organometallic catalysis. The presence of both a soft sulfur atom within the thiophene (B33073) ring and a nitrogen atom in the amino group provides two potential coordination sites for transition metals. Furthermore, the iodine atom offers a reactive handle for elaboration into more complex ligand structures.
The development of new ligands is crucial for advancing transition metal catalysis, enabling new transformations and improving the efficiency and selectivity of existing ones. rsc.org Benzothiophene-based structures have been successfully employed as ligands in various catalytic systems. For example, cyclopalladated benzothiophenes have been shown to be effective catalyst precursors for Suzuki coupling reactions. nih.gov Additionally, iron complexes derived from the C-S activation of benzothiophene have been investigated for their catalytic properties. nih.gov
The 2-amino group of this compound can be readily derivatized to create bidentate or pincer-type ligands. For example, reaction with a phosphine-containing electrophile could generate a P,N-ligand, while reaction with a pyridine-containing electrophile could yield a N,N'-ligand. The sulfur atom of the thiophene ring could also participate in metal coordination, potentially leading to tridentate P,N,S or N,N',S ligands. The rigidity of the benzo[b]thiophene backbone would enforce a specific geometry on the coordinating atoms, which can be advantageous for creating a well-defined catalytic pocket.
The iodine at the 6-position can be utilized in several ways. It could be directly involved in oxidative addition to a low-valent metal center, or it could be replaced via a cross-coupling reaction to attach another coordinating group, thereby creating a more complex ligand scaffold. This versatility allows for the systematic tuning of the steric and electronic properties of the resulting ligand to optimize its performance in a given catalytic reaction.
While specific applications of this compound as a ligand are not yet widely reported, its structural motifs are present in other successful ligand systems. The combination of a heteroaromatic ring, an amino group, and a reactive halide makes it a promising platform for the discovery of new and effective ligands for a range of organometallic transformations.
Intermediate in the Development of Advanced Organic Materials
The benzo[b]thiophene moiety is a key building block in the field of organic materials science, particularly for applications in electronics and photonics. researchgate.net Its electron-rich nature and rigid, planar structure facilitate π-electron delocalization, which is a prerequisite for charge transport and desirable optical properties. This compound serves as a valuable intermediate in the synthesis of these advanced materials due to its dual functionality, which allows for the construction of extended conjugated systems.
The synthesis of conjugated polymers and small molecules for optoelectronic applications, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), often relies on the step-wise assembly of aromatic and heteroaromatic units. The this compound molecule is well-suited for this purpose. The iodine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings. These reactions allow for the facile connection of the benzo[b]thiophene unit to other aromatic or vinylic building blocks, leading to the formation of extended π-conjugated systems.
The amino group at the 2-position can also be utilized to modify the electronic properties of the resulting material or to introduce specific functionalities. For example, it can be acylated or arylated to tune the HOMO/LUMO energy levels of the molecule, which is a critical parameter for optimizing the performance of optoelectronic devices. researchgate.net Alternatively, the amino group can be transformed into other functional groups that can direct the self-assembly of the material or participate in further polymerization reactions.
The design of these materials often focuses on creating a planar molecular backbone to maximize π-orbital overlap and facilitate intermolecular charge transport. The benzo[b]thiophene unit itself is planar, and the choice of coupling partners and linking groups is crucial for maintaining this planarity in the final structure. The strategic incorporation of the 2-amino group, or its derivatives, can influence the intermolecular packing and solid-state morphology of the material, which are key determinants of its electronic performance.
A summary of synthetic approaches and resulting material properties is provided in the table below.
| Synthetic Approach | Resulting Conjugated System | Potential Optoelectronic Application |
| Suzuki coupling with arylboronic acids | Poly(aryl-benzothiophene)s | Organic Field-Effect Transistors (OFETs) |
| Sonogashira coupling with terminal alkynes | Arylene-ethynylene-benzothiophene copolymers | Organic Light-Emitting Diodes (OLEDs) |
| Stille coupling with organostannanes | Donor-acceptor copolymers | Organic Photovoltaics (OPVs) |
| Buchwald-Hartwig amination | N-arylated benzothiophene derivatives | Hole-Transporting Materials |
The ability of organic molecules to self-organize into well-ordered structures is fundamental to the performance of many organic electronic devices. The molecular structure of this compound and its derivatives can be designed to promote specific supramolecular assembly and self-organization behaviors.
The planar benzo[b]thiophene core has a strong tendency to form π-π stacking interactions, which are crucial for charge transport in the solid state. The substituents on the aromatic ring play a key role in directing the nature of this packing. For example, the introduction of long alkyl chains via the amino group or by replacing the iodine atom can induce liquid crystalline behavior, leading to the formation of highly ordered domains. tandfonline.comresearchgate.net
The amino group can also participate in hydrogen bonding, which is a powerful tool for controlling supramolecular assembly. By designing molecules with complementary hydrogen bond donors and acceptors, it is possible to create one-, two-, or three-dimensional networks with specific topologies. This level of control over the solid-state structure is highly desirable for optimizing the performance of organic materials.
Synthesis, Modification, and Structure Reactivity Studies of 6 Iodobenzo B Thiophen 2 Amine Derivatives and Analogues
Systematic Functionalization of the Benzo[b]thiophene Ring System
The functionalization of the benzo[b]thiophene ring system is a key area of research, enabling the synthesis of a diverse range of derivatives with tailored properties. The presence of the iodine atom at the 6-position of 6-iodobenzo[b]thiophen-2-amine offers a versatile handle for various chemical transformations, particularly palladium-catalyzed cross-coupling reactions.
One of the most powerful methods for functionalizing the benzo[b]thiophene core is through electrophilic cyclization reactions. For instance, 2-alkynyl thioanisoles can undergo electrophilic cyclization to form 2,3-disubstituted benzo[b]thiophenes. nih.gov This method is advantageous due to its high yields and tolerance of various functional groups. nih.gov Specifically, the cyclization of an alkynyl thioanisole (B89551) containing a bromine atom on the aromatic ring has been shown to produce a 6-bromo-benzo[b]thiophene in excellent yield, highlighting the utility of halogens in subsequent functionalization steps. nih.gov
Palladium-catalyzed reactions are also extensively used for the functionalization of the benzo[b]thiophene nucleus. For example, palladium-catalyzed cross-coupling of 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate (B81430) with aryl- and alkenylboronic acids allows for the synthesis of various thiophene (B33073) derivatives. researchgate.net This type of reaction is characterized by its high chemoselectivity, tolerating functional groups like bromide. researchgate.net Furthermore, a one-pot diazotization and cross-coupling sequence can be employed, which avoids the need to isolate the intermediate diazonium salt. researchgate.net
The synthesis of multi-substituted benzo[b]thiophenes can be achieved through a solution-phase parallel synthesis approach. nih.gov This involves the electrophilic cyclization of methylthio-containing alkynes using iodine, followed by diversification through palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Heck reactions on the resulting 3-iodobenzo[b]thiophenes. nih.gov This strategy allows for the efficient generation of a library of benzo[b]thiophene derivatives with a variety of substituents at different positions. nih.govresearchgate.net
Iodine-mediated reactions are also pivotal in the synthesis of functionalized benzo[b]thiophenes. For example, the iodocyclization of ortho-functionalized aryldiacetylenes provides a direct route to 2-alkynyl-3-iodobenzo[b]thiophenes. chim.it These intermediates can then be further modified using Sonogashira-type coupling reactions to create asymmetrically substituted enediyne systems fused to the benzo[b]thiophene core. chim.it
Derivatives with Modified Amino Substituents
Modification of the 2-amino group of this compound is a crucial strategy for synthesizing new derivatives with potentially enhanced biological activities or altered chemical properties. The amino group can readily undergo a variety of chemical transformations, including acylation, alkylation, and the formation of ureas and sulfonamides.
A common modification involves the acylation of the amino group to form amides. For instance, 2-amino-6-substituted-benzo[b]thiophenes can be acylated with various acid chlorides or anhydrides. One study describes the synthesis of a series of benzo[b]thiophene derivatives containing 2-isopropyl carboxamides and 2-(piperidin-1-yl)-methanones. researchgate.net These modifications are often pursued to explore the structure-activity relationships of these compounds as potential antimicrobial agents. researchgate.net
The synthesis of N-substituted dibenzothiophenes can be achieved via a copper-catalyzed Ullmann-type reaction. nih.gov For example, the reaction of 2-bromodibenzothiophene (B1267234) with ethylamine (B1201723) in the presence of a copper catalyst yields N-ethyldibenzo[b]thiophen-2-amine. nih.gov This method provides a route to introduce various alkyl and aryl groups onto the nitrogen atom of the amino group.
Furthermore, the amino group can be incorporated into more complex heterocyclic systems. For example, the reaction of 3-nitrobenzo[b]thiophenes with various phenols in the presence of a base can lead to the formation of benzo[b]thiophene-fused heteroacenes. ccspublishing.org.cn This involves an initial reaction to form an intermediate which then undergoes intramolecular cyclization. ccspublishing.org.cn
The table below showcases examples of derivatives with modified amino substituents.
| Derivative Name | Modification | Synthetic Method |
| N-Ethyldibenzo[b]thiophen-2-amine | N-alkylation | Copper-catalyzed Ullmann-type reaction nih.gov |
| Benzo[b]thiophene-2-isopropyl carboxamide | N-acylation | Nucleophilic chloro cyclocondensation followed by amidation researchgate.net |
| 2-(Piperidin-1-yl)-methanone benzo[b]thiophene | N-acylation | Nucleophilic chloro cyclocondensation followed by amidation researchgate.net |
Analogues with Altered Halogenation Patterns
The nature and position of halogen substituents on the benzo[b]thiophene ring can significantly influence the compound's physicochemical properties and biological activity. Therefore, the synthesis of analogues of this compound with different halogens (e.g., bromine, chlorine, fluorine) or with halogens at different positions is a key area of investigation.
The synthesis of 3-halobenzo[b]thiophenes can be achieved through the electrophilic cyclization of 2-alkynyl thioanisoles using sodium halides in the presence of copper(II) sulfate (B86663). researchgate.net This method is environmentally friendly, using ethanol (B145695) as a solvent, and produces the desired 3-halo substituted benzo[b]thiophenes in high yields. researchgate.net For example, cyclohexanol-substituted 3-chloro and 3-bromo-benzo[b]thiophenes have been synthesized and evaluated for their antimicrobial properties. researchgate.net
The introduction of different halogens at the 6-position can also be accomplished. For instance, 6-chlorobenzo[b]thiophene-2-carboxylic acid and 6-fluorobenzo[b]thiophene-2-carboxylic acid have been synthesized and used as precursors for further derivatization. mdpi.comnih.gov The synthesis of 6-chlorobenzo[b]thiophene-2-carboxylic acid can be achieved with a high yield. mdpi.com Similarly, 6-fluorobenzo[b]thiophene-2-carboxylic acid has been prepared and characterized. nih.gov
Furthermore, analogues with multiple halogen substitutions have been synthesized. For example, 3,5-dibromo-thiophene and 3,5-dichloro-thiophene derivatives have been identified as potent antiviral agents. jst.go.jp The synthesis of these compounds often involves the reaction of a substituted thiophene-2-carboxamide with a halogenating agent.
The table below provides examples of analogues with altered halogenation patterns.
| Analogue Name | Halogenation Pattern | Reference |
| 3-Chlorobenzo[b]thiophene | Chlorine at position 3 | researchgate.net |
| 3-Bromobenzo[b]thiophene | Bromine at position 3 | researchgate.net |
| 6-Chlorobenzo[b]thiophene-2-carboxylic acid | Chlorine at position 6 | mdpi.comnih.gov |
| 6-Fluorobenzo[b]thiophene-2-carboxylic acid | Fluorine at position 6 | nih.gov |
| 3,5-Dibromo-thiophene derivative | Bromine at positions 3 and 5 | jst.go.jp |
| 3,5-Dichloro-thiophene derivative | Chlorine at positions 3 and 5 | jst.go.jp |
Stereochemical Aspects in Derivative Synthesis
While the core this compound molecule is achiral, the introduction of stereocenters during the synthesis of its derivatives can lead to stereoisomers with distinct biological activities. The stereochemical outcome of a reaction can be crucial for the efficacy and selectivity of the final compound.
One area where stereochemistry is important is in the synthesis of β-benzo[b]thienyldehydrophenylalanines. researchgate.net Pure stereoisomers of these derivatives have been synthesized using Suzuki cross-coupling reactions between boronic benzo[b]thienyl acids and stereochemically pure β-bromodehydrophenylalanines. researchgate.net This method allows for the maintenance of the stereochemistry of the starting materials, leading to the formation of either the (E) or (Z) isomer of the final product. researchgate.net Preliminary studies have shown that the different isomers can exhibit varying levels of antimicrobial activity. researchgate.net
In another example, the dearomative reaction of 2-nitrobenzo[b]thiophenes with 3-isothiocyanato oxindoles, catalyzed by a chiral catalyst, can afford cycloadducts with high diastereoselectivity and enantioselectivity. ccspublishing.org.cn The specific stereochemistry of the product is influenced by the transition state of the reaction. ccspublishing.org.cn
While not always a central focus in the initial synthesis of simple derivatives, the introduction of chiral centers, often through the addition of complex side chains or through asymmetric synthesis, is a critical consideration for developing potent and selective therapeutic agents. The three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with biological targets.
Structure-Reactivity Relationship (SAR) Studies for Chemical Design
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug design, providing insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies help in identifying the key structural features required for a desired therapeutic effect and guide the design of more potent and selective molecules.
SAR studies on benzo[b]thiophene derivatives have revealed important trends. For example, in a series of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives evaluated for antiproliferative activity, the nature of the substituent on the B-ring at the 3-position of the benzo[b]thiophene core was found to be critical. nih.gov The introduction of an ethoxy group at the para-position of the B-ring led to a particularly potent compound. nih.gov Conversely, the addition of a methyl group at the C-6 position of the benzo[b]thiophene nucleus was generally detrimental to the activity. nih.gov
In the context of antimicrobial agents, SAR studies of benzo[b]thiophene acylhydrazones have shown that the substitution pattern on the benzo[b]thiophene ring and the nature of the aromatic or heteroaromatic aldehyde used in the synthesis play a significant role in the antibacterial activity against Staphylococcus aureus. nih.gov For instance, a 6-chloro derivative showed promising activity. nih.gov
Similarly, SAR studies on heterocyclic carboxamide derivatives as anti-norovirus agents indicated the importance of halogen substituents on the thiophene scaffold. jst.go.jp Specifically, chloro groups at the 3- and 5-positions of the thiophene ring were found to be the most effective substituents for antiviral activity. jst.go.jp
The following table summarizes key SAR findings for different classes of benzo[b]thiophene derivatives.
| Derivative Class | Key Structural Feature | Impact on Activity | Reference |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-arylbenzo[b]thiophenes | para-Ethoxy group on the 3-aryl ring | Increased antiproliferative activity | nih.gov |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-arylbenzo[b]thiophenes | Methyl group at the 6-position | Decreased antiproliferative activity | nih.gov |
| Benzo[b]thiophene acylhydrazones | Chlorine at the 6-position | Enhanced antibacterial activity | nih.gov |
| Heterocyclic carboxamides | Chloro groups at 3- and 5-positions of thiophene | Essential for potent anti-norovirus activity | jst.go.jp |
These SAR studies underscore the importance of systematic structural modifications and biological evaluation in the development of new benzo[b]thiophene-based compounds with desired chemical and biological profiles.
Emerging Research Directions and Future Perspectives for 6 Iodobenzo B Thiophen 2 Amine
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of 6-Iodobenzo[b]thiophen-2-amine and its derivatives is undergoing a paradigm shift towards greener and more efficient methodologies. Traditional synthetic routes are often multi-step processes that may utilize harsh reagents and generate significant waste. Current research is focused on developing more sustainable alternatives that adhere to the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of environmentally benign reagents and solvents.
One promising approach is the use of electrophilic cyclization reactions . These reactions allow for the construction of the benzo[b]thiophene core in a single, atom-economical step. For instance, the cyclization of appropriately substituted 2-alkynyl thioanisoles using an iodine source can directly yield the desired iodinated benzo[b]thiophene scaffold. tuni.fi Methodologies that utilize sodium halides in the presence of an oxidizing agent like copper(II) sulfate (B86663) in green solvents such as ethanol (B145695) are being explored to enhance the sustainability of these transformations. tuni.fi
Catalytic C-H activation and functionalization represents another frontier in the sustainable synthesis of benzo[b]thiophenes. Palladium-catalyzed intramolecular oxidative C-H functionalization/arylthiolation has been shown to be an efficient route to multisubstituted benzo[b]thiophenes. tuni.fi The direct introduction of the amino and iodo groups onto the benzo[b]thiophene scaffold through selective C-H activation would be a highly atom-economical strategy, avoiding the need for pre-functionalized starting materials.
The development of these sustainable and atom-economical routes is crucial for the environmentally responsible production of this compound, paving the way for its broader application in research and industry.
Exploration of Unconventional Reactivity and Novel Catalytic Systems
The unique electronic properties of this compound, arising from the interplay of the electron-donating amino group and the electron-withdrawing (and halogen-bond donating) iodo group on the benzo[b]thiophene scaffold, open up avenues for exploring unconventional reactivity. The presence of both a nucleophilic amino group and a reactive carbon-iodine bond makes this molecule a versatile substrate for a variety of chemical transformations.
Recent research into the reactivity of benzo[b]thiophenes has highlighted the potential for C-H activation at various positions of the heterocyclic ring. For instance, a silver(I)-mediated C-H activation has been shown to enable the direct α-arylation of benzo[b]thiophenes at near-room temperature. rsc.org The electronic influence of the substituents at the 6-position can significantly impact the regioselectivity and efficiency of such reactions. The amino group in this compound is expected to activate the aromatic system, potentially facilitating C-H functionalization at specific sites.
The carbon-iodine bond in this compound is a prime site for cross-coupling reactions . Palladium-catalyzed reactions, such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings, could be employed to introduce a wide range of substituents at the 6-position, leading to a diverse library of derivatives with tailored properties. The development of novel catalytic systems that can efficiently catalyze these transformations in the presence of the amino group without the need for protecting groups is an active area of research.
Furthermore, the potential for photocatalysis in reactions involving thiophene-based compounds is being increasingly recognized. Thiophene-based covalent triazine frameworks have been utilized as heterogeneous photocatalysts for the oxidative coupling of amines. rsc.org The inherent photochemical properties of the iodinated benzo[b]thiophene core could be harnessed in novel light-driven reactions, offering a green and efficient alternative to traditional thermal methods. The development of catalytic systems that can selectively activate either the C-I or N-H bonds under photochemical conditions would represent a significant advancement in the chemistry of this compound.
Integration into Complex Supramolecular Architectures and Assemblies
The presence of both a hydrogen bond-donating amino group and a halogen bond-donating iodo group makes this compound an excellent candidate for the construction of complex supramolecular architectures. These non-covalent interactions can be programmed to direct the self-assembly of the molecule into well-defined one-, two-, and three-dimensional structures.
Halogen bonding , a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, is a powerful tool in crystal engineering. The iodine atom in this compound can act as a strong halogen bond donor, interacting with various halogen bond acceptors such as pyridyl or carbonyl groups. sigmaaldrich.com This interaction can be used to control the packing of the molecules in the solid state, leading to the formation of co-crystals with tailored physical and chemical properties. sigmaaldrich.com
Simultaneously, the amino group can participate in hydrogen bonding , acting as a hydrogen bond donor to acceptors like oxygen or nitrogen atoms. The interplay between halogen bonding and hydrogen bonding can lead to the formation of robust and intricate supramolecular synthons. This synergistic effect has been observed in other thiophene-based building blocks, where the combination of these interactions drives the assembly process. rsc.org
The unique molecular structure of this compound also makes it a potential building block for the construction of porous crystalline materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . The amino group can be used as a coordination site for metal ions in the formation of MOFs, or as a reactive site for the formation of covalent linkages in COFs. The incorporation of the iodinated benzo[b]thiophene moiety into these frameworks could impart interesting electronic, optical, or catalytic properties to the resulting materials.
The ability to form well-defined supramolecular assemblies opens up possibilities for the application of this compound in areas such as materials science, crystal engineering, and drug delivery.
Advanced Spectroscopic and Analytical Techniques for Mechanistic Insights
A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. Advanced spectroscopic and analytical techniques are indispensable tools for elucidating these intricate mechanistic pathways.
In situ spectroscopic methods , such as in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time monitoring of reaction progress. These techniques can help identify transient intermediates and provide kinetic data, which are essential for constructing a detailed mechanistic picture. For example, in situ NMR could be used to track the consumption of starting materials and the formation of products and byproducts in the synthesis of this compound, providing insights into the reaction kinetics and the role of the catalyst.
Mass spectrometry (MS) techniques, particularly electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS), are powerful tools for the detection and characterization of reaction intermediates, including catalytic species. By coupling mass spectrometry with liquid chromatography (LC-MS) or gas chromatography (GC-MS), complex reaction mixtures can be separated and analyzed, aiding in the identification of minor products and the elucidation of reaction pathways.
X-ray crystallography provides definitive structural information about starting materials, products, and stable intermediates. The crystal structure of this compound and its derivatives can reveal important details about bond lengths, bond angles, and intermolecular interactions, which can inform our understanding of their reactivity and supramolecular behavior.
By combining the data obtained from these advanced analytical techniques with computational modeling, a comprehensive understanding of the reaction mechanisms at a molecular level can be achieved, facilitating the rational design of more efficient and selective synthetic methods.
Predictive Modeling and Machine Learning Applications in Research and Design
The integration of computational tools, including predictive modeling and machine learning, is set to revolutionize the research and design of novel molecules and materials based on the this compound scaffold. These in silico approaches can significantly accelerate the discovery process by predicting molecular properties, reaction outcomes, and material performance before embarking on extensive experimental work.
Density functional theory (DFT) calculations are a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. DFT can be used to predict the most likely sites for electrophilic or nucleophilic attack, to calculate reaction barriers, and to model the non-covalent interactions that govern supramolecular assembly. For example, DFT calculations can be employed to understand the regioselectivity of C-H activation reactions on the this compound framework or to predict the strength and directionality of halogen and hydrogen bonds in its crystal structure.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or within a supramolecular assembly. MD simulations can be used to study conformational changes, diffusion, and the formation and breaking of non-covalent bonds over time, offering a more realistic picture of the system's behavior than static quantum chemical calculations.
Machine learning (ML) algorithms are increasingly being used to predict chemical properties and reaction outcomes based on large datasets of experimental and computational data. ML models can be trained to predict properties such as solubility, toxicity, and biological activity for new derivatives of this compound, thereby guiding the design of molecules with desired characteristics. Furthermore, ML can be used to predict the optimal reaction conditions for a given transformation, reducing the need for extensive experimental screening.
Q & A
Q. What comparative studies highlight the uniqueness of this compound?
- Structural vs. Functional Analysis :
| Compound | Substituent | Key Property |
|---|---|---|
| 6-Bromo analog | Br at C6 | Higher antimicrobial activity |
| 6-Fluoro analog | F at C6 | Enhanced metabolic stability |
| 5-Iodo isomer | I at C5 | Altered regioselectivity in cross-coupling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
